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Compound of Interest

Compound Name: Lasofoxifene

Cat. No.: B1683871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lasofoxifene with other leading

treatments for postmenopausal osteoporosis. The information is compiled from pivotal clinical

trial data to assist in research and development efforts.

Introduction
Osteoporosis is a progressive skeletal disease characterized by low bone mass and

microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.

Postmenopausal osteoporosis, the most common form, is primarily due to estrogen deficiency.

This guide focuses on the clinical trial data for lasofoxifene, a selective estrogen receptor

modulator (SERM), and compares its efficacy and safety profile with other prominent

osteoporosis therapies, including another SERM (raloxifene), a bisphosphonate (alendronate),

and a RANKL inhibitor (denosumab).

Mechanism of Action: Signaling Pathways in
Osteoporosis Treatment
The following diagrams illustrate the signaling pathways targeted by different classes of

osteoporosis drugs.
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Caption: SERM (Lasofoxifene) and Estrogen Signaling in Bone Cells.
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Caption: Bisphosphonate Mechanism of Action in Osteoclasts.
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Caption: Denosumab Mechanism of Action via RANKL Inhibition.

Comparative Efficacy Data
The following tables summarize the key efficacy data from major clinical trials for lasofoxifene
and its comparators.

Table 1: Reduction in Fracture Risk
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Drug (Trial) Dosage Duration

Vertebral
Fracture Risk
Reduction vs.
Placebo

Non-Vertebral
Fracture Risk
Reduction vs.
Placebo

Lasofoxifene

(PEARL)[1][2]
0.5 mg/day 3 years 42% 22% (significant)

0.25 mg/day 3 years 31%
14% (not

significant)[1]

Raloxifene

(MORE)
60 mg/day 3 years 30-50%

No significant

reduction

Alendronate

(FIT)
10 mg/day 3 years 47% 20%

Denosumab

(FREEDOM)
60 mg/6 months 3 years 68% 20%

Table 2: Change in Bone Mineral Density (BMD)

Drug (Trial) Dosage Duration
Lumbar Spine
BMD Change
vs. Placebo

Total Hip BMD
Change vs.
Placebo

Lasofoxifene

(PEARL)[1]
0.5 mg/day 3 years +3.3%

+2.7% (femoral

neck)[3]

Lasofoxifene

(OPAL)
0.5 mg/day 2 years +2.3% -

Raloxifene

(MORE)
60 mg/day 3 years +2.6%

+2.1% (femoral

neck)

Alendronate

(FIT)
10 mg/day 3 years +8.8%

+5.9% (femoral

neck)

Denosumab

(FREEDOM)
60 mg/6 months 3 years +9.2% +4.8%
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Table 3: Effect on Bone Turnover Markers

Drug
Bone Resorption Marker
(e.g., CTX, NTX)

Bone Formation Marker
(e.g., P1NP, Osteocalcin)

Lasofoxifene Significant reduction Significant reduction

Raloxifene Significant reduction Significant reduction

Alendronate Significant reduction Significant reduction

Denosumab Significant reduction Significant reduction

Comparative Safety Data
Table 4: Common and Serious Adverse Events

Drug Common Adverse Events Serious Adverse Events

Lasofoxifene
Hot flashes, muscle spasms,

vaginal discharge

Venous thromboembolic

events (VTE)

Raloxifene Hot flashes, leg cramps
Venous thromboembolic

events (VTE)

Alendronate
Upper gastrointestinal issues,

musculoskeletal pain

Osteonecrosis of the jaw

(ONJ), atypical femoral

fractures (rare)

Denosumab

Back pain, pain in extremities,

musculoskeletal pain,

hypercholesterolemia, cystitis

Hypocalcemia, osteonecrosis

of the jaw (ONJ), atypical

femoral fractures (rare),

serious infections

Experimental Protocols
This section details the methodologies of the key clinical trials cited in this guide.

Lasofoxifene: PEARL and OPAL Trials
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PEARL (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene) Trial

Study Design: A 5-year, randomized, double-blind, placebo-controlled, multinational Phase

III trial.

Participants: 8,556 postmenopausal women (aged 59-80) with osteoporosis (BMD T-score

≤ -2.5 at the femoral neck or spine).

Intervention: Participants were randomized to receive lasofoxifene 0.25 mg/day,

lasofoxifene 0.5 mg/day, or placebo. All participants received daily calcium (1000 mg) and

vitamin D (400-800 IU) supplementation.

Primary Endpoints: New vertebral fractures at 3 years, and non-vertebral fractures and

estrogen receptor-positive (ER+) breast cancer at 5 years.

Assessments: Bone mineral density was assessed by dual-energy X-ray absorptiometry

(DXA) at baseline and various follow-up points. Bone turnover markers (serum CTX and

P1NP) were also measured. Safety was monitored through the recording of adverse

events.

OPAL (Osteoporosis Prevention And Lipid lowering) Study

Study Design: Two identical 2-year, double-blind, placebo-controlled, Phase III trials.

Participants: 1,907 postmenopausal women (aged 40-75) with normal or low bone mass

(lumbar spine T-score between 0.0 and -2.5).

Intervention: Participants were randomized to receive one of three doses of lasofoxifene
(0.025 mg, 0.25 mg, or 0.5 mg/day) or placebo.

Primary Efficacy Endpoints: Change in lumbar spine BMD at 24 months and change in

serum LDL cholesterol at 6 months.

Comparator Drug Trials
Raloxifene: MORE (Multiple Outcomes of Raloxifene Evaluation) Trial

Study Design: A 3-year, randomized, double-blind, placebo-controlled, multinational trial.
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Participants: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis.

Intervention: Participants were randomized to receive raloxifene 60 mg/day, raloxifene 120

mg/day, or placebo. All participants received daily calcium (500 mg) and vitamin D (400-

600 IU) supplementation.

Primary Endpoint: Incidence of new vertebral fractures.

Alendronate: FIT (Fracture Intervention Trial)

Study Design: Two large, randomized, double-blind, placebo-controlled trials.

Participants: Women with low bone mass. One arm included 2,027 women with at least

one existing vertebral fracture, and the other included 4,432 women without a prior

vertebral fracture.

Intervention: Participants were randomized to receive alendronate (initially 5 mg/day for 2

years, then 10 mg/day) or placebo.

Primary Endpoint: Incidence of new morphometric vertebral fractures.

Denosumab: FREEDOM (Fracture Reduction Evaluation of Denosumab in Osteoporosis

Every 6 Months) Trial

Study Design: A 3-year, randomized, double-blind, placebo-controlled, multinational trial.

Participants: 7,808 postmenopausal women (aged 60-90) with osteoporosis.

Intervention: Participants were randomized to receive subcutaneous injections of

denosumab 60 mg or placebo every 6 months. All participants received daily calcium (≥1

g) and vitamin D (≥400 IU) supplementation.

Primary Endpoint: Incidence of new vertebral fractures.

Clinical Trial Workflow
The following diagram provides a generalized workflow for a typical Phase III osteoporosis

clinical trial.
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Caption: Generalized Phase III Osteoporosis Clinical Trial Workflow.
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Conclusion
Lasofoxifene has demonstrated significant efficacy in reducing the risk of both vertebral and

non-vertebral fractures in postmenopausal women with osteoporosis. Its performance is

comparable to other established therapies, offering a valuable alternative in the management of

this condition. The choice of therapy will ultimately depend on a comprehensive evaluation of

the patient's fracture risk, bone mineral density, potential comorbidities, and tolerance for

specific adverse events. This guide provides the foundational data to support informed

decisions in the ongoing research and development of osteoporosis treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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